molecular formula C13H18O3 B8585994 3,4-Dipropoxybenzaldehyde CAS No. 34841-08-2

3,4-Dipropoxybenzaldehyde

Cat. No. B8585994
M. Wt: 222.28 g/mol
InChI Key: IOKYUTCABAXWAK-UHFFFAOYSA-N
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Patent
US06627651B1

Procedure details

To protocatechualdehyde (4.45 g) dissolved in dimethylformamide (65 ml) were added 1-propylbromide (9.91 g) and potassium carbonate (13.4 g), and the resulting mixture was stirred at room temperature for 19 hours. The reaction mixture was diluted with ethyl acetate, washed respectively with water, a 1 N aqueous solution of sodium hydroxide, water and an aqueous saturated solution of sodium chloride, and the organic layer was dried with anhydrous magnesium sulfate. After concentration under reduced pressure to remove the solvent, the residue was subjected to purification using silica gel column chromatography (hexane:ethyl acetate=4:1) to obtain 3,4-dipropoxybenzaldehyde (6.72 g) as a yellow oil.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.[CH2:11](Br)[CH2:12][CH3:13].[C:15](=O)([O-])[O-].[K+].[K+].C(O[CH2:25][CH3:26])(=O)C>CN(C)C=O>[CH2:11]([O:5][C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][C:6]=1[O:7][CH2:15][CH2:25][CH3:26])[CH:1]=[O:10])[CH2:12][CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
C(C1=CC(O)=C(O)C=C1)=O
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9.91 g
Type
reactant
Smiles
C(CC)Br
Name
Quantity
13.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed respectively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 1 N aqueous solution of sodium hydroxide, water and an aqueous saturated solution of sodium chloride, and the organic layer was dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the residue was subjected to purification

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(CC)OC=1C=C(C=O)C=CC1OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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